molecular formula C27H38N8O9 B12402211 RGD Negative Control

RGD Negative Control

Cat. No.: B12402211
M. Wt: 618.6 g/mol
InChI Key: JGAVLJPACLNJGX-HZZCBIDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RGD Negative Control is a peptide used as a control in experiments involving the RGD (arginylglycylaspartic acid) peptide. The RGD sequence is known for its ability to bind to integrin receptors on cell surfaces, which plays a crucial role in cell adhesion, migration, and signaling. The this compound is designed to have a similar structure but lacks the functional activity of the RGD peptide, making it an essential tool for validating experimental results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RGD Negative Control involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder suitable for storage and use in experiments .

Chemical Reactions Analysis

Types of Reactions

RGD Negative Control can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

RGD Negative Control is widely used in scientific research to validate the specificity and efficacy of RGD-based experiments. Its applications include:

Mechanism of Action

The mechanism of action of RGD Negative Control involves its inability to bind to integrin receptors due to the lack of functional activity. This makes it an ideal control for experiments involving RGD peptides, as it helps to distinguish specific effects mediated by RGD-integrin interactions from non-specific effects. The molecular targets and pathways involved include integrin receptors and downstream signaling pathways that regulate cell adhesion, migration, and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RGD Negative Control is unique in its lack of functional activity, making it an essential tool for validating experimental results. Unlike other RGD peptides that actively bind to integrin receptors and mediate cellular responses, this compound serves as a baseline to compare and confirm the specific effects of RGD peptides .

Properties

Molecular Formula

C27H38N8O9

Molecular Weight

618.6 g/mol

IUPAC Name

3-[(2S,5S,8S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-8-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid

InChI

InChI=1S/C27H38N8O9/c1-14-22(40)34-19(13-21(38)39)26(44)35-18(12-15-6-3-2-4-7-15)25(43)33-17(9-10-20(36)37)24(42)32-16(23(41)31-14)8-5-11-30-27(28)29/h2-4,6-7,14,16-19H,5,8-13H2,1H3,(H,31,41)(H,32,42)(H,33,43)(H,34,40)(H,35,44)(H,36,37)(H,38,39)(H4,28,29,30)/t14-,16-,17-,18+,19-/m0/s1

InChI Key

JGAVLJPACLNJGX-HZZCBIDNSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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